1-(2-Fluoropyridin-4-yl)-4-methylpiperazine
Overview
Description
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine is a chemical compound that features a fluorinated pyridine ring attached to a piperazine moiety
Preparation Methods
The synthesis of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with 2-fluoropyridine.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The reactions are often carried out in solvents such as dimethylformamide or tetrahydrofuran.
Scientific Research Applications
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in biological assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: It is employed in the development of novel materials with specific electronic properties due to the presence of the fluorine atom.
Agricultural Chemistry: The compound is investigated for its potential use in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The binding of the compound to its target can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission and cell proliferation.
Comparison with Similar Compounds
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloropyridin-4-yl)-4-methylpiperazine and 1-(2-Bromopyridin-4-yl)-4-methylpiperazine share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more suitable for certain applications in medicinal chemistry and materials science compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBBOGAHTIDZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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